molecular formula C9H8F2O B2458967 3-Ethyl-2,6-difluorobenzaldehyde CAS No. 1891253-78-3

3-Ethyl-2,6-difluorobenzaldehyde

Cat. No.: B2458967
CAS No.: 1891253-78-3
M. Wt: 170.159
InChI Key: QAWQJMAWSNQTHI-UHFFFAOYSA-N
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Description

3-Ethyl-2,6-difluorobenzaldehyde is an organic compound with the molecular formula C9H8F2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and an ethyl group at the 3 position. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,6-difluorobenzaldehyde typically involves the fluorination of 3-ethylbenzaldehyde. One common method is the halogen exchange reaction, where 3-ethyl-2,6-dichlorobenzaldehyde is treated with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogen exchange reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed:

Scientific Research Applications

3-Ethyl-2,6-difluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-2,6-difluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and stability, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

    2,6-Difluorobenzaldehyde: Lacks the ethyl group, making it less hydrophobic.

    3-Ethylbenzaldehyde: Lacks the fluorine atoms, resulting in different reactivity and properties.

    2,4-Difluorobenzaldehyde: Different fluorine substitution pattern, leading to varied chemical behavior.

Uniqueness: 3-Ethyl-2,6-difluorobenzaldehyde is unique due to the combination of ethyl and fluorine substituents, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

3-ethyl-2,6-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-2-6-3-4-8(10)7(5-12)9(6)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWQJMAWSNQTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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